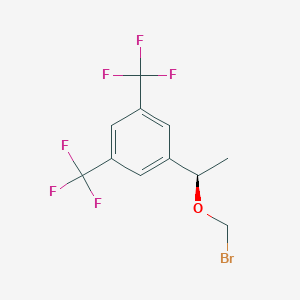

(R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene

CAS No.: 530441-95-3

Cat. No.: VC2035303

Molecular Formula: C11H9BrF6O

Molecular Weight: 351.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 530441-95-3 |

|---|---|

| Molecular Formula | C11H9BrF6O |

| Molecular Weight | 351.08 g/mol |

| IUPAC Name | 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C11H9BrF6O/c1-6(19-5-12)7-2-8(10(13,14)15)4-9(3-7)11(16,17)18/h2-4,6H,5H2,1H3/t6-/m1/s1 |

| Standard InChI Key | NUIVKNWZGLUSHN-ZCFIWIBFSA-N |

| Isomeric SMILES | C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCBr |

| SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCBr |

| Canonical SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCBr |

Introduction

Chemical Identity and Structural Characteristics

(R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene is an organobromine compound with a benzene ring substituted with bromomethoxy and trifluoromethyl groups. The compound possesses a well-defined stereochemistry with an R configuration at the chiral center, which significantly influences its chemical behavior and applications in stereoselective synthesis.

Chemical Identifiers

The following table presents the key identifiers for (R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene:

| Identifier | Value |

|---|---|

| CAS Number | 530441-95-3 |

| Molecular Formula | C₁₁H₉BrF₆O |

| Molecular Weight | 351.08 g/mol |

| IUPAC Name | 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C11H9BrF6O/c1-6(19-5-12)7-2-8(10(13,14)15)4-9(3-7)11(16,17)18/h2-4,6H,5H2,1H3/t6-/m1/s1 |

| Standard InChIKey | NUIVKNWZGLUSHN-ZCFIWIBFSA-N |

| Canonical SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCBr |

| Isomeric SMILES | CC@HOCBr |

Synonyms

The compound is also known by several alternative names, including:

-

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl bromomethyl ether

-

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl bromomethyl ether

Physical and Chemical Properties

(R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene possesses distinct physical and chemical properties that are important for its handling, storage, and applications in chemical synthesis.

Physical Properties

The physical properties of the compound are summarized in the following table:

| Property | Value | Reference |

|---|---|---|

| Physical State | Liquid at room temperature | |

| Boiling Point | 218.8±35.0 °C (760 Torr) | |

| Flash Point | 115.1±10.2 °C | |

| Density | 1.552±0.06 g/cm³ (20 °C) | |

| Appearance | Colorless to pale yellow liquid |

Chemical Properties and Reactivity

The compound's chemical reactivity is primarily defined by its functional groups:

-

The bromomethoxy group serves as an excellent leaving group, making it valuable for substitution reactions.

-

The two trifluoromethyl groups at positions 3 and 5 of the benzene ring enhance the electrophilicity of the molecule.

-

The chiral center with the R configuration provides stereoselectivity in reactions, making it useful for asymmetric synthesis.

-

The compound is known to participate in nucleophilic substitution reactions, particularly in the synthesis of pharmaceutically relevant compounds .

Synthesis and Production Methods

The synthesis of (R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene typically involves stereoselective approaches to ensure the correct configuration at the chiral center.

Laboratory Scale Synthesis

Laboratory synthesis of the compound generally follows a multistep approach:

-

Preparation of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one as described in patents .

-

Stereoselective reduction of the ketone to obtain (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol.

-

Reaction with bromomethanesulfonyl chloride or similar brominating agents to introduce the bromomethoxy group.

Industrial Production

Industrial synthesis may employ similar methods but often incorporates:

-

Continuous flow processes to improve efficiency and reduce waste.

-

Chiral catalysts to enhance stereoselectivity.

-

Optimized reaction parameters including temperature, solvent, and reaction time to ensure consistent product quality and higher yields .

Applications and Research Significance

(R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene has found significant applications in organic synthesis and pharmaceutical research.

Pharmaceutical Intermediates

The compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, including:

-

Rolapitant, a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting .

-

Various other NK1 receptor antagonists that have applications in the treatment of inflammatory diseases, psychiatric disorders, and emesis .

Research Applications

In research settings, the compound has been utilized for:

-

Selective benzylic lithiation of N-Boc-2-phenylpiperidine and -pyrrolidine in the preparation of 2,2-disubstituted piperidine NK1 antagonists .

-

As a model compound for studying stereoselective synthetic methodologies.

-

Investigations into the effects of fluorinated substituents on reaction pathways and molecular properties.

Structure-Activity Relationships

The structure of (R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene contributes significantly to its functionality in pharmaceutical synthesis.

Importance of Stereochemistry

The R configuration at the chiral center is critical for:

-

Proper binding interactions in the target pharmaceutical compounds.

-

Determining the three-dimensional arrangement of substituents in derived molecules.

-

Influencing the biological activity of resulting pharmaceutical products.

Role of Trifluoromethyl Groups

The bis(trifluoromethyl) substituents serve several important functions:

-

Enhance lipophilicity, which may facilitate membrane penetration in resulting pharmaceutical compounds.

-

Provide metabolic stability by protecting certain positions from oxidative metabolism.

-

Alter the electronic properties of the aromatic ring, influencing reactivity patterns.

-

Contribute to increased binding affinity in target receptor systems through strong electron-withdrawing effects.

| Hazard Statement | Code | Reference |

|---|---|---|

| Harmful if swallowed | H302 | |

| Causes skin irritation | H315 | |

| Causes serious eye irritation | H319 | |

| May cause respiratory irritation | H335 |

Recommended Precautions

For safe handling of the compound, the following precautionary statements are recommended:

Research Findings and Future Directions

Research involving (R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene continues to evolve, with several promising directions.

Recent Advances

Recent studies have focused on:

-

Optimization of synthetic routes to improve yield and stereoselectivity.

-

Development of alternative, more environmentally friendly methods for producing the compound.

-

Exploration of novel applications beyond existing pharmaceutical intermediates .

Future Research Prospects

Future research directions may include:

-

Development of catalytic methods for the asymmetric synthesis of the compound.

-

Investigation of its potential applications in materials science.

-

Exploration of structure modifications to enhance specific properties.

-

Assessment of its utility in preparing other classes of therapeutic agents beyond NK1 antagonists.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume